N-(4-Bromophenyl)methanesulfonamide N-(4-Bromophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 4284-50-8
VCID: VC3713940
InChI: InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)Br
Molecular Formula: C7H8BrNO2S
Molecular Weight: 250.12 g/mol

N-(4-Bromophenyl)methanesulfonamide

CAS No.: 4284-50-8

Cat. No.: VC3713940

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)methanesulfonamide - 4284-50-8

Specification

CAS No. 4284-50-8
Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
IUPAC Name N-(4-bromophenyl)methanesulfonamide
Standard InChI InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Standard InChI Key KKOIRAFXKFYZHQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(C=C1)Br
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structure

Basic Information

N-(4-Bromophenyl)methanesulfonamide is a sulfonamide derivative with the CAS registry number 4284-50-8. It belongs to the class of organosulfur compounds featuring a sulfonamide functional group (SO₂NH) with methyl and 4-bromophenyl substituents. The sulfonamide group is characterized by its tetrahedral geometry around the sulfur atom, with two oxygen atoms forming double bonds with the sulfur, creating its distinctive structure .

Molecular Structure and Isomerism

The molecular structure consists of a 4-bromophenyl group attached to the nitrogen atom of a methanesulfonamide moiety. This creates a relatively planar structure with the bromine atom positioned para to the sulfonamide linkage. The compound is known by several synonyms, including N-(4-bromo-phenyl)-methanesulphonamide, 4-(Methylsulfonylamido)bromobenzene, and methanesulfonic acid-(4-bromo-anilide) .

Nomenclature

Following IUPAC naming conventions, the primary name is N-(4-Bromophenyl)methanesulfonamide, indicating a methanesulfonamide with substitution at the nitrogen atom by a 4-bromophenyl group. This systematic naming clearly identifies both the core sulfonamide structure and the bromine substituent position on the aromatic ring .

Physical and Chemical Properties

Fundamental Physical Properties

N-(4-Bromophenyl)methanesulfonamide possesses distinct physical characteristics that define its behavior in various environments. The compound has a molecular weight of 250.11300 g/mol and appears as a solid at room temperature with a melting point range of 137-141°C. Its relatively high boiling point of 333°C at 760 mmHg indicates strong intermolecular forces, typical of sulfonamide compounds .

Solubility and Partition Characteristics

The compound's LogP value of 2.97440 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties. This characteristic influences its solubility profile, making it moderately soluble in organic solvents while having limited water solubility. This property is particularly relevant for its potential applications in pharmaceutical research where solubility affects bioavailability .

Comprehensive Physical Data

Table 1: Physical Properties of N-(4-Bromophenyl)methanesulfonamide

PropertyValue
Molecular Weight250.11300 g/mol
Density1.711 g/cm³
Boiling Point333°C at 760 mmHg
Melting Point137-141°C
Flash Point155.2°C
Exact Mass248.94600
Polar Surface Area (PSA)54.55000
LogP2.97440
Index of Refraction1.623

These physical properties collectively determine how the compound behaves in different environments and its potential utility in various applications .

Synthesis and Preparation Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for N-(4-Bromophenyl)methanesulfonamide itself, sulfonamides of this class are typically synthesized through the reaction of a sulfonyl chloride with an appropriate amine. Based on related compounds, a common approach would involve the reaction of methanesulfonyl chloride with 4-bromoaniline under basic conditions .

Applications in Chemical Research

Role in Medicinal Chemistry

N-(4-Bromophenyl)methanesulfonamide and related compounds have been investigated in the context of endothelin receptor antagonist research. The search results indicate that bromophenyl sulfonamides have been studied for their binding affinity to endothelin receptors, particularly ETA and ETB receptors. In these studies, compounds containing 4-bromophenyl moieties demonstrated notable receptor binding properties .

Structure-Activity Relationships

Research involving similar bromophenyl sulfonamides has revealed important structure-activity relationships. For instance, compounds incorporating 4-bromophenyl substituents showed varying IC50 values against endothelin receptors, with some achieving nanomolar potency. Specifically, compounds identified in the research with 4-bromophenyl components demonstrated IC50 values ranging from 0.3 to 4.3 nM for ETA receptors and 158 to 5208 nM for ETB receptors .

Building Block in Organic Synthesis

The relatively simple structure of N-(4-Bromophenyl)methanesulfonamide makes it a potential building block in the synthesis of more complex molecules. The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, while the sulfonamide moiety can serve as a hydrogen bond donor/acceptor in designed molecular architectures .

Safety CategoryInformation
Precautionary StatementsP261-P305 + P351 + P338
Personal Protective EquipmentDust mask type N95 (US), Eyeshields, Gloves
Risk PhrasesR22
Safety Phrases26-36/37
RIDADRNONH for all modes of transport

When working with this compound, laboratory personnel should wear appropriate personal protective equipment including gloves, eye protection, and respiratory protection if dust or aerosols might be generated. Adequate ventilation should be maintained in the work area .

Research Context and Findings

Endothelin Receptor Antagonist Research

The most significant research context for N-(4-Bromophenyl)methanesulfonamide appears to be in the development of endothelin receptor antagonists. Related compounds containing the 4-bromophenyl moiety have been evaluated for their binding affinities to ETA and ETB receptors, with some demonstrating promising activity profiles .

Structure-Activity Relationship Studies

Research has investigated how structural modifications of compounds containing bromophenyl sulfonamide components affect their biological activity. For instance, in one study, changing the substituents on pyrimidine rings connected to bromophenyl sulfonamides resulted in varying receptor binding affinities. This suggests that N-(4-Bromophenyl)methanesulfonamide derivatives could potentially be tuned for specific biological activities .

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